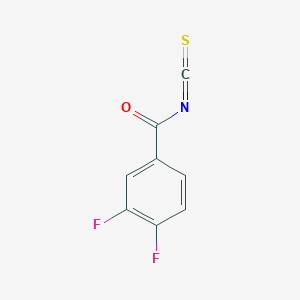

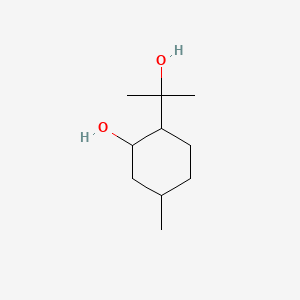

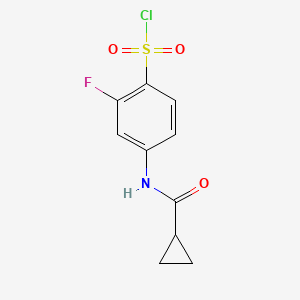

![molecular formula C10H6ClN5 B3431748 3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine CAS No. 926232-96-4](/img/structure/B3431748.png)

3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine

Overview

Description

“3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine heterocycle . This heterocycle has been found to be remarkably versatile and has been used in various areas of drug design . The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines, making it a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been reported in the literature . Due to the structural similarities of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle with the purine ring, different studies have investigated 1,2,4-triazolo[1,5-a]pyrimidine derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . For example, the metal-chelating properties of the 1,2,4-triazolo[1,5-a]pyrimidine ring have been exploited to generate candidate treatments for cancer and parasitic diseases .Scientific Research Applications

Biological Significance and Sensor Applications

Pyrimidine derivatives, including those similar to the specified compound, are acknowledged for their versatile roles in organic chemistry and biological applications. These derivatives are particularly noted for their use as optical sensors and in various biological and medicinal applications due to their ability to form coordination and hydrogen bonds. They serve as exquisite sensing materials, demonstrating the significance of pyrimidine-based compounds in developing sensors for biological applications (Jindal & Kaur, 2021).

Antibacterial Activity

Compounds featuring the 1,2,4-triazole and pyrimidine scaffolds, akin to the compound , exhibit potent antibacterial activity. Such hybrids have been identified as promising agents against Staphylococcus aureus, demonstrating broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. This highlights the compound's potential in addressing the challenge of antibiotic resistance (Li & Zhang, 2021).

Synthetic and Medicinal Chemistry

In synthetic and medicinal chemistry, the compound's related heterocyclic N-oxide derivatives, including pyrimidine and triazole motifs, are well-regarded for their roles as versatile synthetic intermediates and their biological importance. These derivatives have been exploited in numerous advanced chemistry and drug development studies, underscoring the compound's relevance in medicinal chemistry and its potential in drug development (Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of 3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell proliferation . The compound exerts significant inhibitory activity, with IC50 values in the nanomolar range .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This disruption leads to the arrest of cell proliferation, affecting downstream pathways involved in DNA replication and cell division .

Pharmacokinetics

The compound’s molecular weight of 23164 suggests that it may have favorable absorption and distribution characteristics

Result of Action

The result of the action of this compound is the significant inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Given its versatility and the various biological activities exhibited by its derivatives, it is likely that this scaffold will continue to be a focus of research in the future. Further studies could explore new synthesis methods, investigate additional biological activities, and develop new drugs based on this scaffold .

properties

IUPAC Name |

7-chloro-5-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN5/c11-9-4-8(7-2-1-3-12-5-7)15-10-13-6-14-16(9)10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGWRZJJRJTKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=NC=NN3C(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926232-96-4 | |

| Record name | 3-{7-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

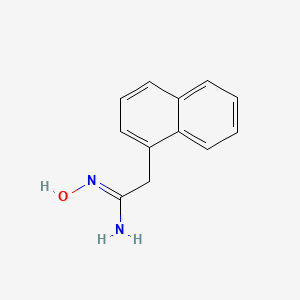

![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3431706.png)

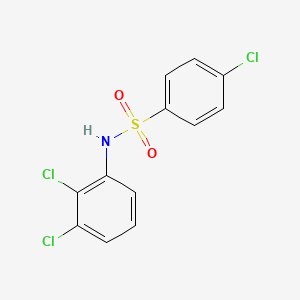

![2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B3431733.png)

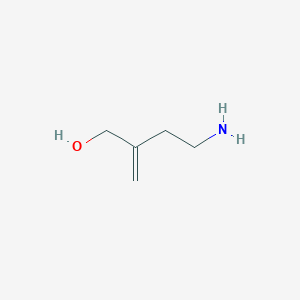

![2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B3431755.png)